Retigabine N-beta-D-Glucoside
Overview
Description
Retigabine N-beta-D-Glucoside is a derivative of retigabine, an antiepileptic drug known for its unique mechanism of action. Retigabine enhances potassium currents by stabilizing the open conformation of potassium channels, specifically the Kv7.2-7.5 channels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retigabine N-beta-D-Glucoside involves the glucuronidation of retigabine. The process typically includes the reaction of retigabine with a glucosyl donor under specific conditions to form the glucoside derivative . The reaction conditions often involve the use of catalysts and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Retigabine N-beta-D-Glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Retigabine N-beta-D-Glucoside has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential use in treating neurological disorders due to its action on potassium channels.
Industry: Utilized in the development of new pharmaceuticals and biochemical research
Mechanism of Action
Retigabine N-beta-D-Glucoside exerts its effects by modulating potassium channels, specifically the Kv7.2-7.5 channels. It stabilizes the open conformation of these channels, enhancing potassium currents and reducing neuronal excitability. This mechanism is crucial for its antiepileptic properties and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Flupirtine: Another compound that acts on potassium channels but with different pharmacokinetics and side effects.
Linopirdine: A potassium channel blocker with distinct mechanisms and applications.
XE-991: Similar to linopirdine, it blocks potassium channels and is used in different therapeutic contexts.
Uniqueness
Retigabine N-beta-D-Glucoside is unique due to its specific action on Kv7.2-7.5 channels and its glucuronidation, which may influence its pharmacokinetics and therapeutic potential.
Properties
IUPAC Name |
ethyl N-[4-[(4-fluorophenyl)methylamino]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O7/c1-2-32-22(31)26-15-8-7-14(24-10-12-3-5-13(23)6-4-12)9-16(15)25-21-20(30)19(29)18(28)17(11-27)33-21/h3-9,17-21,24-25,27-30H,2,10-11H2,1H3,(H,26,31)/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGGFBXRVPPEE-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115037 | |
Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229970-69-8 | |
Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229970-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (4-(((4-fluorophenyl)methyl)amino)-2-(beta-D-glucopyranosylamino)phenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229970698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBAMIC ACID, (4-(((4-FLUOROPHENYL)METHYL)AMINO)-2-(.BETA.-D-GLUCOPYRANOSYLAMINO)PHENYL)-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S8X9Q6WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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